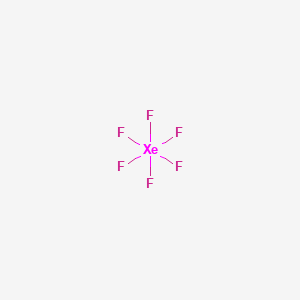

Xenon hexafluoride

Description

Properties

IUPAC Name |

hexafluoroxenon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Xe/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUUTJKURHLAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Xe | |

| Record name | xenon hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160010 | |

| Record name | Xenon hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with a greenish-yellow vapor; [Merck Index] | |

| Record name | Xenon hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.0 [mmHg] | |

| Record name | Xenon hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13693-09-9 | |

| Record name | Xenon hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13693-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XENON HEXAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXC3I4P46T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xenon Hexafluoride: A Study in Structural Ambiguity and Fluxionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Xenon hexafluoride (XeF₆), a notable compound among the binary fluorides of xenon, presents a fascinating case study in molecular geometry that challenges simple predictive models. Its structure has been the subject of extensive experimental and theoretical investigation, revealing a complex and dynamic nature that deviates from idealized geometries. This guide provides a comprehensive overview of the electron geometry and molecular shape of XeF₆, supported by quantitative data, detailed experimental methodologies, and a logical visualization of the interplay between theoretical prediction and experimental observation.

Theoretical Framework: VSEPR Theory and Its Limitations

Valence Shell Electron Pair Repulsion (VSEPR) theory serves as a foundational model for predicting molecular geometry. For this compound, the central xenon atom possesses eight valence electrons. Six of these electrons form single covalent bonds with the six fluorine atoms, leaving one lone pair of electrons.[1][2][3] This arrangement of seven electron pairs (six bonding pairs and one lone pair) leads to the following predictions:

-

Electron Geometry: The seven electron pairs arrange themselves to minimize repulsion, resulting in a predicted pentagonal bipyramidal electron geometry.[4][5][6]

-

Molecular Shape: With one position in the electron geometry occupied by a lone pair, the resulting molecular shape is predicted to be a distorted octahedron .[2][4][7][8] This distortion arises from the greater repulsive effect of the lone pair compared to the bonding pairs.[1]

While VSEPR theory correctly anticipates a non-octahedral structure, it does not fully capture the nuanced and dynamic nature of XeF₆ observed experimentally.

Experimental Determination and Quantitative Data

The precise structure of this compound has been elucidated through a combination of experimental techniques, primarily gas-phase electron diffraction and computational studies. These methods have revealed that XeF₆ does not possess a static, perfect octahedral geometry.

Quantitative data derived from these studies are summarized in the table below:

| Parameter | Value | Method of Determination |

| Mean Xe-F Bond Length | 1.890 ± 0.005 Å | Gas Electron Diffraction |

| F-Xe-F Bond Angles | Approximately 90° and 72° | VSEPR Theory Prediction/Model |

| Point Group (Gas Phase) | C₃ᵥ (most probable) | Electron Diffraction & High-Level Calculations |

The Fluxional Nature of this compound

Experimental evidence strongly suggests that XeF₆ is a fluxional molecule , meaning it rapidly interconverts between several nearly isoenergetic conformations.[9][10] This dynamic behavior explains the difficulty in assigning a single, static structure. Computational studies have explored the potential energy surface of XeF₆, identifying several low-energy structures.

The diagram below illustrates the relationship between the VSEPR theory prediction and the experimentally and computationally supported structures of XeF₆.

Caption: VSEPR prediction vs. experimental reality for XeF₆.

This diagram shows that while VSEPR theory provides a good starting point (a distorted octahedron), experimental and computational methods reveal a more complex picture of a fluxional molecule with a C₃ᵥ symmetry as the most probable ground state.[9][10][11] The octahedral (Oₕ) and C₂ᵥ symmetries represent other low-energy states that the molecule can adopt.[11][12][13]

Experimental Protocols

The determination of the structure of this compound has relied on sophisticated experimental techniques. Below are overviews of the key methodologies employed.

Gas Electron Diffraction

Gas electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of purified XeF₆ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the XeF₆ molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern, which is recorded on a photographic plate or a detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate a radial distribution function, which gives the probability of finding two atoms at a certain distance from each other.

-

Structure Refinement: By fitting the experimental radial distribution function to theoretical models for different molecular geometries, the bond lengths, bond angles, and amplitudes of vibration can be determined. For XeF₆, this analysis indicated a deviation from a regular octahedral structure and provided the mean Xe-F bond length.[14][15]

X-ray Crystallography

In the solid state, XeF₆ exhibits a more complex structure, which has been investigated using X-ray crystallography.

Methodology:

-

Crystal Growth: Single crystals of XeF₆ are grown, often at low temperatures, as it exists in multiple crystalline phases.[16]

-

X-ray Diffraction: A monochromatic beam of X-rays is directed at the crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

Data Collection: The positions and intensities of the diffracted spots are meticulously recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This has revealed that solid XeF₆ can exist as tetrameric and hexameric associations of XeF₅⁺ and F⁻ ions.[13][16][17]

Conclusion

The case of this compound underscores the importance of integrating theoretical models with advanced experimental and computational techniques for a complete understanding of molecular structure. While VSEPR theory correctly predicts a deviation from perfect octahedral symmetry, it is the empirical data from gas electron diffraction and the insights from computational chemistry that reveal the true, dynamic, and fluxional nature of this intriguing molecule. For researchers in materials science and drug development, the structural subtleties of molecules like XeF₆ highlight the complexities that can arise even in seemingly simple inorganic compounds, emphasizing the need for rigorous and multifaceted analytical approaches.

References

- 1. brainly.in [brainly.in]

- 2. What is VSEPR Theory? Discuss the shape of XeF_4 and XeF_6 molecules on t.. [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. topblogtenz.com [topblogtenz.com]

- 5. quora.com [quora.com]

- 6. What is the drawback of VSEPR theory of XeF6 and how its structure ca - askIITians [askiitians.com]

- 7. XeF6 Structure | Molecular Geometry And Bond Angles | JEE Main [unacademy.com]

- 8. Explain the structure and hybridization of XeF₂, XeF₄, and XeF₆ using VSEPR theory ? | Sathee Forum [forum.prutor.ai]

- 9. halides - What is the molecular structure of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. crawford.chem.vt.edu [crawford.chem.vt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. This compound: structural crystallography of tetrameric phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Deep Dive into the Theoretical Prediction of Xenon Hexafluoride (XeF₆) Structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular structure of Xenon Hexafluoride (XeF₆) has been a subject of intense scientific debate and investigation since its synthesis. Unlike its simpler analogues, XeF₂ and XeF₄, XeF₆ defies straightforward structural prediction by elementary bonding models. This technical guide provides a comprehensive overview of the theoretical frameworks and computational methodologies employed to elucidate its complex geometry. We explore predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory, Valence Bond (VB) theory, and Molecular Orbital (MO) theory, culminating in the nuanced insights provided by high-level computational studies. The data presented herein, including relative energies and geometric parameters, underscore the molecule's fluxional nature and the delicate energetic balance between its various conformations.

Foundational Theoretical Models

Simple bonding theories provide a crucial starting point for understanding the structure of XeF₆, although they ultimately prove insufficient to capture the full picture.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory predicts molecular geometry by minimizing electrostatic repulsion between valence electron pairs around a central atom. For XeF₆:

-

Central Atom: Xenon (Xe)

-

Valence Electrons of Xe: 8

-

Electrons from 6 Fluorine atoms: 6

-

Total Valence Electrons: 14

-

Electron Pairs: 7 (6 bonding pairs and 1 lone pair)[1][2][3]

According to VSEPR, seven electron pairs suggest a pentagonal bipyramidal electron geometry.[4][5] With one position occupied by a lone pair, the resulting molecular geometry is predicted to be a distorted octahedron .[1][4][6][7] The lone pair is stereochemically active, causing repulsion and distorting the otherwise perfect octahedral symmetry of the six fluorine ligands.[1][6][8]

Valence Bond (VB) Theory and Hybridization

VB theory describes bonding through the overlap of atomic orbitals. To accommodate seven electron pairs (six bonds and one lone pair), the xenon atom is proposed to undergo sp³d³ hybridization .[3][9] This hybridization scheme involves one 5s, three 5p, and three 5d orbitals of xenon mixing to form seven equivalent hybrid orbitals.[3][9] This model also leads to the prediction of a distorted octahedral or pentagonal bipyramidal geometry.[1][4][5]

Molecular Orbital Theory and the Pseudo-Jahn-Teller Effect

A more sophisticated approach using Molecular Orbital (MO) theory provides deeper insight. In a hypothetical, perfectly octahedral (Oₕ) XeF₆ molecule, the highest occupied molecular orbital (HOMO) would be the a₁g orbital, and the lowest unoccupied molecular orbital (LUMO) would be the t₁u orbital. The energy gap between these orbitals is relatively small.

This proximity allows for a pseudo-Jahn-Teller effect .[10][11] This effect describes the distortion of a molecule from a high-symmetry configuration due to the mixing of its ground electronic state with low-lying excited states.[12] For XeF₆, this distortion removes the degeneracy and lowers the overall energy of the molecule, leading to a more stable, lower-symmetry structure. The primary distortion occurs along the T₁ᵤ bending mode from the octahedral symmetry.[10][11] This theoretical framework explains why XeF₆ does not exist as a perfect octahedron and instead adopts a distorted conformation.

References

- 1. XeF6 Structure | Molecular Geometry And Bond Angles | JEE Main [unacademy.com]

- 2. Deduce the structure of xef6 using VSEPR theory | Filo [askfilo.com]

- 3. testbook.com [testbook.com]

- 4. topblogtenz.com [topblogtenz.com]

- 5. What is the drawback of VSEPR theory of XeF6 and how its structure ca - askIITians [askiitians.com]

- 6. brainly.in [brainly.in]

- 7. quora.com [quora.com]

- 8. This compound (XeF6) | High-Purity Reagent [benchchem.com]

- 9. Let’s understand the Hybridization of XeF6 (this compound) along with XeF6 Geometry and Bond angles. [allen.in]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Molecular structure of XeF6 [ouci.dntb.gov.ua]

- 12. pubs.aip.org [pubs.aip.org]

The Intricacies of Xenon Hexafluoride: A Deeper Look Beyond VSEPR Theory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Limits of a Foundational Model

Valence Shell Electron Pair Repulsion (VSEPR) theory is a cornerstone of introductory chemistry, providing a robust framework for predicting the three-dimensional geometry of a vast array of molecules. By considering the electrostatic repulsion between electron pairs in the valence shell of a central atom, VSEPR theory offers a simple yet powerful predictive tool. However, the case of Xenon Hexafluoride (XeF6) serves as a compelling and instructive example of the limitations of this model, revealing a fascinatingly complex molecular structure that has been the subject of extensive experimental and theoretical investigation for decades.

This technical guide delves into the application of VSEPR theory to XeF6, critically examining its predictions and contrasting them with the wealth of experimental and computational data that point towards a more nuanced and dynamic reality. We will explore the sophisticated experimental techniques and high-level computational methods that have been employed to elucidate the true nature of this enigmatic molecule.

VSEPR Theory's Prediction for this compound

According to VSEPR theory, the central xenon atom in XeF6 possesses eight valence electrons. Six of these electrons are involved in forming single covalent bonds with the six fluorine atoms, leaving one lone pair of electrons. This gives a total of seven electron pairs, or an AX6E1 system.

-

Electron Geometry: For seven electron pairs, VSEPR theory predicts a pentagonal bipyramidal arrangement to minimize electron-electron repulsion.

-

Molecular Geometry: With one of the seven positions occupied by a lone pair, the resulting molecular geometry is predicted to be a distorted octahedron or a square bipyramidal shape. The lone pair is expected to be stereochemically active, meaning it occupies a specific position in space and influences the overall shape of the molecule. The expected hybridization for the central xenon atom is sp³d³.

The Experimental Reality: A Departure from Simple Predictions

While VSEPR theory provides a clear prediction, experimental evidence has consistently shown that the structure of XeF6 is not a simple, static distorted octahedron. Instead, gas-phase studies have revealed a highly dynamic and fluxional molecule that does not possess perfect octahedral (Oh) symmetry.[1][2]

The determination of XeF6's structure has been a significant challenge due to its high reactivity and the small energy differences between its various possible conformations.[3] A variety of sophisticated experimental techniques have been employed to probe its geometry.

Gas-Phase Electron Diffraction (GED)

Early gas-phase electron diffraction studies were instrumental in demonstrating that XeF6 deviates from a perfect octahedral geometry.[3] These experiments involve directing a beam of high-energy electrons at a stream of gaseous XeF6 and analyzing the resulting diffraction pattern. The scattering of electrons is influenced by the internuclear distances within the molecules, allowing for the determination of bond lengths and angles.

The analysis of the GED data for XeF6 revealed a mean Xe-F bond length of approximately 1.890 ± 0.005 Å. However, the radial distribution curve was not consistent with a regular octahedron, suggesting the presence of multiple, rapidly interconverting structures.[4]

Matrix Isolation Spectroscopy

To overcome the challenges of studying a highly fluxional molecule in the gas phase, matrix isolation spectroscopy has been employed. This technique involves trapping individual XeF6 molecules in an inert solid matrix, such as neon or argon, at very low temperatures. This "freezes" the molecules in their lowest energy conformations, allowing for their vibrational spectra (infrared and Raman) to be studied.

Matrix isolation studies of XeF6 have provided strong evidence for the existence of a C3v symmetric conformer as the ground state.[5][6] By using isotopically labeled xenon (¹²⁹Xe and ¹³⁶Xe), researchers have been able to make precise vibrational assignments that match well with theoretical calculations for a C3v structure.[5]

Molecular Beam Electric and Magnetic Field Deflection

Experiments involving the deflection of a molecular beam of XeF6 in inhomogeneous electric and magnetic fields have shown that the molecule has a very small, if any, permanent electric dipole moment. This finding is crucial as it rules out the possibility of a rigid, statically distorted structure, which would be expected to have a significant dipole moment. This evidence further supports the model of a fluxional molecule where the dipole moment averages to near zero due to rapid interconversion between different distorted geometries.

The Fluxional Model: A Landscape of Interconverting Conformers

The consensus from decades of research is that XeF6 in the gas phase is best described as a fluxional molecule that rapidly interconverts between several low-energy, non-octahedral structures. The potential energy surface of XeF6 is very shallow, meaning that the energy barriers between these different conformations are small.[7]

Computational studies, ranging from self-consistent field (SCF) to high-level relativistic coupled-cluster methods, have been pivotal in mapping out this potential energy surface and identifying the key stationary points.[2][8]

The three most important conformers in this dynamic equilibrium are:

-

C3v: This is believed to be the minimum energy conformer.[8] In this structure, the lone pair of electrons can be visualized as emerging through the center of one of the faces of the octahedron, pushing the three adjacent fluorine atoms away and pulling the three opposite fluorine atoms closer.

-

C2v: This conformer is a transition state connecting different C3v minima.[8] The lone pair can be thought of as emerging from an edge of the octahedron.

-

Oh: The perfect octahedral structure is not a minimum but rather a higher-energy transition state.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from both experimental and computational studies of this compound.

| Parameter | VSEPR Prediction | Experimental/Computational Value |

| Electron Geometry | Pentagonal Bipyramidal | - |

| Molecular Geometry | Distorted Octahedral / Square Bipyramidal | Fluxional, with a C3v ground state conformer |

| Hybridization | sp³d³ | - |

| Mean Xe-F Bond Length | - | 1.890 ± 0.005 Å (from GED) |

| Energy Barrier (C3v ↔ Oh) | - | Calculated to be very low, with the Oh structure being a transition state. A calculated barrier of 220 cm⁻¹ exists between the C3v minima and a C3v transition state.[5] |

Table 1: Comparison of VSEPR Predictions with Experimental and Computational Findings for XeF6.

| Structure (Symmetry) | Method | Xe-F Bond Lengths (Å) | F-Xe-F Bond Angles (°) |

| Oh | SCF | r = 1.902 | 90, 180 |

| C2v | SCF | a = 1.960, b = 1.826, c = 1.805 | j = 139.7, k = 79.9, l = 74.8 |

| C3v | SCF | a = 1.927, b = 1.796 | j = 80.8, k = 115.1 |

| C3v | Photoelectron Spectroscopy | - | "Opening angles" (F-Xe-C3 axis) of 50 ± 2 and 76 ± 4 |

Table 2: Calculated and Experimental Geometric Parameters for XeF6 Conformers. [8]

| Symmetry | Mode | Calculated Vibrational Frequencies (cm⁻¹) (Relativistic Coupled-Cluster) | Experimental Vibrational Frequencies (cm⁻¹) (Neon Matrix) |

| C3v | a1 | 617 | 616.5 |

| a1 | 530 | 529.5 | |

| a1 | 203 | 202.0 | |

| e | 602 | 601.5 | |

| e | 315 | 314.5 | |

| e | 113 | 112.5 |

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for the C3v Conformer of ¹²⁹XeF6. [5]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Objective: To determine the time-averaged molecular structure of XeF6 in the gas phase.

Methodology:

-

Sample Handling: Due to the high reactivity of XeF6, a specialized all-metal (typically nickel or Monel) inlet system is used. The sample is purified by sublimation to remove any non-volatile impurities.

-

Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.

-

Diffraction: The electron beam is directed through a fine nozzle into a high-vacuum chamber where it intersects with a jet of gaseous XeF6 effusing from a sample nozzle.

-

Scattering and Detection: The electrons are scattered by the molecules and the resulting diffraction pattern, consisting of concentric rings, is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. This involves converting the photographic densities to electron intensities and applying theoretical scattering factors. The resulting experimental scattering curve is then compared to theoretical curves calculated for various molecular models. A least-squares refinement process is used to determine the structural parameters (bond lengths, bond angles, and vibrational amplitudes) that best fit the experimental data.

Matrix Isolation Infrared and Raman Spectroscopy

Objective: To isolate and spectroscopically characterize the low-energy conformers of XeF6.

Methodology:

-

Matrix Gas Preparation: A dilute mixture of XeF6 in a large excess of an inert matrix gas (e.g., neon or argon, typically in ratios of 1:1000 or greater) is prepared in a vacuum line.

-

Deposition: The gas mixture is slowly deposited onto a cold substrate (e.g., a CsI or BaF2 window for IR, a polished metal surface for Raman) maintained at a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.

-

Spectroscopic Measurement: Once a sufficient amount of the matrix has been deposited, infrared and/or Raman spectra are recorded.

-

Data Analysis: The vibrational frequencies observed in the spectra are assigned to specific vibrational modes of the trapped XeF6 molecules. Isotopic substitution (e.g., using ¹²⁹Xe and ¹³⁶Xe) is a powerful tool for confirming these assignments. The experimental frequencies are then compared with the results of high-level quantum chemical calculations for different possible conformers to identify the most likely structure present in the matrix.

Visualizing the VSEPR Prediction vs. Reality

The logical flow from the simple VSEPR prediction to the complex, experimentally-verified fluxional model of XeF6 can be visualized as follows:

Caption: Logical flow from VSEPR prediction to the fluxional reality of XeF6.

Conclusion: A Lesson in Molecular Complexity

The case of this compound provides a compelling illustration of the necessity to move beyond simple predictive models like VSEPR theory when dealing with complex molecular systems. While VSEPR theory offers an excellent starting point, the true structure of XeF6 is a dynamic interplay of multiple, low-energy conformers. The elucidation of this complex behavior has been a triumph of modern experimental and computational chemistry, showcasing the power of techniques such as gas-phase electron diffraction, matrix isolation spectroscopy, and high-level quantum chemical calculations. For researchers in chemistry and related fields, the story of XeF6 serves as a powerful reminder of the intricate and often non-intuitive nature of the molecular world, and the importance of a multifaceted approach to understanding it.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Figure 2 from Molecular Structure of XeF6. II. Internal Motion and Mean Geometry Deduced by Electron Diffraction | Semantic Scholar [semanticscholar.org]

- 5. Matrix-Isolation and Quantum-Chemical Analysis of the C3v Conformer of XeF6, XeOF4, and Their Acetonitrile Adducts • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. semanticscholar.org [semanticscholar.org]

- 7. XeF6 Structure | Molecular Geometry And Bond Angles | JEE Main [unacademy.com]

- 8. Heats of Formation of Xenon Fluorides and the Fluxionality of XeF6 from High Level Electronic Structure Calculations | Journal Article | PNNL [pnnl.gov]

A Comprehensive Technical Guide to the Physical Properties of Solid Xenon Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of solid Xenon Hexafluoride (XeF₆), a significant compound in noble gas chemistry. The information is compiled from extensive research and presented for a technical audience to support further investigation and application.

Executive Summary

This compound is a powerful fluorinating agent and a fascinating subject of study due to its complex solid-state behavior.[1] It is a colorless crystalline solid that readily sublimes into a greenish-yellow vapor.[2][3] Unlike the simpler binary fluorides of xenon, XeF₂ and XeF₄, solid XeF₆ exhibits a rich polymorphism, with at least six identified crystalline phases, some of which are stable at and above room temperature, while others are found at low temperatures.[4] The solid state is characterized by ionic associations of [XeF₅]⁺ and F⁻ ions, forming tetrameric and hexameric rings, rather than discrete XeF₆ molecules.[2][5] This guide summarizes the key physical data, outlines the experimental methods for their determination, and provides a visual representation of the phase transitions.

Quantitative Physical Properties

The physical properties of solid this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | XeF₆ | [2] |

| Molar Mass | 245.28 g/mol | [1][2] |

| Appearance | Colorless solid | [2][3] |

| Density | 3.56 g/cm³ | [1][6] |

| Melting Point | 49.25 °C (322.40 K) | [1][3] |

| Boiling Point | 75.6 °C (348.8 K) | [1][3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -294 kJ·mol⁻¹ | [1] |

Table 2: Crystalline Phases and Phase Transition Data for Solid this compound

| Phase | Crystal System | Unit Cell Parameters | Transition Temperature | Enthalpy of Transition | Reference |

| Phase I | Monoclinic | 8 XeF₆ units/cell | ~10 °C (to Phase II) | 1226 J/mol | [5] |

| Phase II | Orthorhombic | 16 XeF₆ units/cell | ~ -25 °C (to Phase III) | 972 J/mol | [5] |

| Phase III | Monoclinic | 64 XeF₆ units/cell (doubly primitive) | - | - | [5] |

| Cubic Phase (at -80 °C) | Cubic | 144 XeF₆ units/cell | - | - | [4] |

Table 3: Vapor Pressure of this compound

| Temperature | Vapor Pressure | Reference |

| 25 °C (298.15 K) | 30.0 mmHg | [2] |

Experimental Protocols

The determination of the physical properties of solid XeF₆ requires specialized techniques due to its reactivity and hygroscopic nature. The following sections describe the general methodologies employed in the key experiments cited.

Crystallography: X-ray and Neutron Diffraction

The complex crystal structures of the various phases of solid XeF₆ have been elucidated primarily through single-crystal X-ray diffraction and neutron powder diffraction.[4][5]

Methodology:

-

Crystal Growth: Single crystals of XeF₆ are typically grown by sublimation in a sealed capillary tube. The temperature gradient is carefully controlled to promote the growth of suitable crystals. For low-temperature phases, crystal growth is performed in situ on the diffractometer.

-

Sample Handling: Due to its high reactivity and sensitivity to moisture, all sample manipulations are carried out in a dry, inert atmosphere, such as a glovebox.[7]

-

X-ray Diffraction:

-

A suitable single crystal is mounted on a goniometer head, typically at low temperatures to maintain the desired phase and minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The resulting data are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

-

Neutron Diffraction:

-

A powdered sample of XeF₆ is loaded into a suitable container (e.g., vanadium, which is a weak neutron scatterer).[6]

-

The sample is placed in a beam of neutrons.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

Neutron diffraction is particularly useful for locating the positions of the fluorine atoms, as they have a larger neutron scattering cross-section compared to their X-ray scattering factor, especially in the presence of the heavy xenon atom.[6][8]

-

Thermal Analysis: Calorimetry

Adiabatic calorimetry has been instrumental in determining the heat capacity, melting point, and enthalpies of phase transitions of XeF₆.

Methodology:

-

Sample Preparation: A known mass of purified XeF₆ is loaded into a calorimeter vessel under an inert atmosphere to prevent contamination.

-

Calorimetric Measurement:

-

The sample is cooled to a low starting temperature (e.g., 5 K).

-

A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

This process is repeated in a stepwise manner up to the desired final temperature (e.g., 350 K).

-

The heat capacity is calculated from the energy input and the temperature change.

-

-

Phase Transitions and Melting:

-

Phase transitions are identified by regions of anomalously high heat capacity. The enthalpy of the transition is determined by integrating the excess heat capacity over the transition temperature range.

-

The melting point is observed as a sharp, isothermal absorption of heat. The enthalpy of fusion is the total energy required to melt the sample at a constant temperature.

-

Density Determination

The density of solid XeF₆ is typically determined by gas pycnometry.

Methodology:

-

Sample Preparation: A known mass of solid XeF₆ is placed in a sample chamber of a known volume.

-

Measurement:

-

An inert gas, typically helium, is introduced into a reference chamber of known volume at a known pressure.

-

The gas is then expanded into the sample chamber.

-

The final pressure of the system is measured.

-

By applying the ideal gas law, the volume of the solid sample can be determined from the pressure difference.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

Visualizations

Phase Transitions of Solid this compound

The following diagram illustrates the relationship between the different crystalline phases of solid this compound as a function of temperature.

Caption: Phase transitions of solid this compound.

Conclusion

The physical properties of solid this compound are complex and have been the subject of detailed investigation. Its rich polymorphism and ionic solid-state structure distinguish it from other xenon fluorides. The data and experimental methodologies presented in this guide provide a foundational understanding for researchers and scientists working with this powerful and reactive compound. Further research into the nuanced structural details and the kinetics of its phase transitions will continue to advance our knowledge of noble gas chemistry.

References

- 1. Heat Capacity and Other Thermodynamic Functions of this compound from 5 to 350°K | Semantic Scholar [semanticscholar.org]

- 2. This compound: Structure of a Cubic Phase at -80{degrees}C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: structural crystallography of tetrameric phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Neutron diffraction - Wikipedia [en.wikipedia.org]

Thermochemical Data for the Formation of Xenon Hexafluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data associated with the formation of Xenon Hexafluoride (XeF₆). It is designed to be a core resource for researchers and professionals who require accurate and detailed thermodynamic information for this potent fluorinating agent. This document summarizes key quantitative data, outlines detailed experimental protocols for its determination, and provides visualizations to illustrate the relationships between these thermochemical properties.

Quantitative Thermochemical Data

The formation of this compound from its constituent elements in their standard states is an exothermic process, as indicated by its negative enthalpy of formation. The following tables summarize the key thermochemical data for XeF₆. It is important to note that values can vary between experimental and theoretical (calculated) determinations.

Reaction: Xe(g) + 3F₂(g) → XeF₆(g)

Table 1: Standard Enthalpy of Formation (ΔfH⦵₂₉₈)

| Physical State | Value (kJ/mol) | Value (kcal/mol) | Method |

| Gas (g) | -294 | -70.3 | Experimental |

| Gas (g) | -279.03 | -66.7 | |

| Gas (g) | -233.9 | -55.9 | Calculated[1] |

| Solid (s) | -338.15 | -80.8 |

Table 2: Standard Gibbs Free Energy of Formation (ΔfG⦵₂₉₈)

| Physical State | Value (kJ/mol) | Value (kcal/mol) |

| Gas (g) | -160.92 | -38.5 |

| Solid (s) | -169.03 | -40.4 |

Table 3: Standard Molar Entropy (S⦵₂₉₈)

| Physical State | Value (J/mol·K) |

| Gas (g) | 387.24 |

Experimental Protocols

Accurate determination of the thermochemical data for a highly reactive compound like this compound requires meticulous experimental procedures. The following sections detail the methodologies for the synthesis of XeF₆ and the calorimetric determination of its enthalpy of formation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of xenon and fluorine gases at high temperature and pressure.[2]

Materials and Apparatus:

-

High-purity xenon gas (Xe)

-

High-purity fluorine gas (F₂)

-

Nickel reaction vessel (capable of withstanding high pressures and temperatures)

-

Heating mantle or furnace

-

Pressure gauge

-

Vacuum line

-

Cold trap (liquid nitrogen)

Procedure:

-

Vessel Preparation: The nickel reaction vessel is thoroughly cleaned, dried, and passivated with a low concentration of fluorine gas to create an inert fluoride (B91410) layer on the interior surfaces.

-

Reactant Introduction: A precise molar ratio of xenon to fluorine, typically 1:20, is introduced into the reaction vessel.[2] The vessel is then sealed.

-

Reaction Conditions: The vessel is heated to approximately 300 °C.[2] The pressure inside the vessel will rise to around 50-60 atmospheres.[2][3]

-

Reaction Time: The reaction is allowed to proceed for several hours (e.g., 16 hours) to ensure complete conversion.

-

Product Isolation: After the reaction is complete, the vessel is cooled. The unreacted fluorine and the product, this compound, are cryogenically separated. XeF₆ is a colorless solid at room temperature and can be purified by sublimation.

Calorimetric Determination of Enthalpy of Formation

The standard enthalpy of formation of XeF₆ can be determined indirectly by measuring the heat of a reaction involving XeF₆, such as its reduction by hydrogen, using an isothermal calorimeter.[4]

Reaction: XeF₆(g) + 3H₂(g) → Xe(g) + 6HF(g)

Apparatus:

-

Isothermal calorimeter

-

Reaction chamber constructed from a material resistant to fluorine and hydrogen fluoride (e.g., nickel or Monel)

-

Gas handling system for precise introduction of reactants

-

Temperature sensors (e.g., thermistors or platinum resistance thermometers)

-

Calibration heater

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy through the calibration heater and measuring the corresponding temperature rise.

-

Sample Introduction: A known amount of purified XeF₆ gas is introduced into the reaction chamber.

-

Reactant Introduction: An excess of hydrogen gas is rapidly introduced into the reaction chamber to initiate the reduction reaction.

-

Temperature Measurement: The temperature change of the calorimeter is precisely monitored throughout the reaction until thermal equilibrium is re-established.

-

Data Analysis: The heat of reaction (ΔH_reaction) is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of XeF₆ (ΔfH⦵(XeF₆)) is then calculated using Hess's Law:

ΔH_reaction = [ΔfH⦵(Xe(g)) + 6 * ΔfH⦵(HF(g))] - [ΔfH⦵(XeF₆(g)) + 3 * ΔfH⦵(H₂(g))]

Since the standard enthalpies of formation of elements in their standard state (Xe(g) and H₂(g)) are zero, the equation simplifies to:

ΔfH⦵(XeF₆(g)) = 6 * ΔfH⦵(HF(g)) - ΔH_reaction

The standard enthalpy of formation of hydrogen fluoride (HF) is a well-established value.

Visualization of Thermochemical Relationships

The relationship between the key thermochemical quantities for the formation of this compound can be visualized to better understand their interdependence.

Caption: Relationship between reactants, product, and key thermochemical data for XeF₆ formation.

References

- 1. Heats of Formation of Xenon Fluorides and the Fluxionality of XeF6 from High Level Electronic Structure Calculations | Journal Article | PNNL [pnnl.gov]

- 2. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Thermochemical studies of XeF4 and XeF6 (Conference) | OSTI.GOV [osti.gov]

understanding the lone pair effect in XeF₆

An In-Depth Technical Guide to the Lone Pair Effect in Xenon Hexafluoride

Abstract

This compound (XeF₆) presents a classic yet complex case study in molecular structure, challenging simple predictive models like Valence Shell Electron Pair Repulsion (VSEPR) theory. While VSEPR correctly anticipates a deviation from perfect octahedral symmetry due to a lone pair of electrons on the central xenon atom, it fails to capture the molecule's dynamic and nuanced nature. This guide provides a comprehensive technical examination of the lone pair effect in XeF₆, synthesizing decades of experimental and computational research. We delve into the theoretical underpinnings, present key experimental evidence from electron diffraction and vibrational spectroscopy, and explore the concept of fluxionality that is central to understanding its structure.

Theoretical Models of the Lone Pair Effect

The electronic configuration of xenon includes a valence shell with eight electrons. In XeF₆, six of these electrons form single covalent bonds with fluorine atoms, leaving one non-bonding pair.[1] The presence of this lone pair is the primary reason for the molecule's fascinating structural chemistry.

VSEPR Theory Prediction

According to VSEPR theory, XeF₆ is classified as an AX₆E₁ species, indicating six bonding pairs and one lone pair around the central atom (A), xenon.[2] This arrangement, with seven total electron pairs, predicts a geometry that minimizes electron-electron repulsion. The expected geometry is a distorted octahedron, often described as a capped octahedron or pentagonal bipyramidal.[2][3][4] In this static model, the lone pair would occupy a specific position, causing distortions in the bond angles, with some expected to be around 90 degrees and others potentially around 72 degrees.[1][5]

The Stereochemically Active Lone Pair

A lone pair is considered "stereochemically active" if it occupies a directional orbital (like an sp³d³ hybrid orbital) and influences the molecule's geometry, as predicted by VSEPR theory.[6][7] This contrasts with a "stereochemically inactive" lone pair, which resides in a non-directional, spherically symmetric s-orbital and does not cause geometric distortions.[7] The latter is observed in species like [SeF₆]²⁻ and [TeCl₆]²⁻.[7] Early evidence strongly suggested the lone pair in XeF₆ was stereochemically active, but its precise effect was a subject of debate.[5] The consensus now is that the lone pair is indeed active, but its influence is dynamic rather than static, leading to the molecule's fluxionality.[8]

Experimental Evidence for a Distorted Structure

The structure of XeF₆ has been intensely scrutinized using various experimental techniques. These studies conclusively show that the molecule is not a perfect octahedron (Oₕ symmetry) in the gas phase.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules. Early studies on XeF₆ in 1968 revealed that the experimental data was inconsistent with a simple, rigid octahedral structure.[8] The analysis suggested a distorted geometry, with C₃ᵥ or C₂ᵥ symmetries being plausible candidates.[8] The key finding was that the molecule undergoes large-amplitude bending vibrations, indicating a very shallow potential energy minimum and a non-rigid structure.[8][9] This non-rigidity means the molecule doesn't have a single, fixed shape but rather exists as a collection of rapidly interconverting conformers.

| Parameter | Oₕ (Hypothetical) | C₃ᵥ (Calculated Ground State) |

| Point Group | Oₕ | C₃ᵥ |

| Xe-F Bond Lengths | All equal | Two sets of lengths (3 long, 3 short) |

| F-Xe-F Bond Angles | All 90° | Distorted from 90°, creating a "puckered" face |

| Table 1: Comparison of geometric parameters for a hypothetical octahedral XeF₆ and the calculated C₃ᵥ ground state structure. |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides further compelling evidence against a perfect octahedral structure. Group theory predicts the number of infrared (IR) and Raman active vibrational modes for a given molecular symmetry. For a molecule with Oₕ symmetry like SF₆, only two IR-active bands and three Raman-active bands are expected.[10]

However, the experimental vibrational spectra of XeF₆ are far more complex. The IR spectra show at least three stretching bands, and the Raman spectra also exhibit more peaks than allowed for Oₕ symmetry.[8] This discrepancy directly refutes a perfect octahedral structure and points to a lower symmetry, such as C₃ᵥ, which has more allowed vibrational modes.[5][8]

| Symmetry | IR Active Modes (Predicted) | Raman Active Modes (Predicted) | Experimental Observation for XeF₆ |

| Oₕ | 2 | 3 | Inconsistent |

| C₃ᵥ | 6 | 6 | Consistent with a distorted, lower-symmetry structure |

| Table 2: Predicted vs. Observed Vibrational Modes for XeF₆. |

The Fluxional Nature of XeF₆

The collection of experimental data points to a molecule that is distorted but has a very low barrier to intramolecular rearrangement. This phenomenon is known as fluxionality .[11][12] In XeF₆, the stereochemically active lone pair is not localized to one position but moves rapidly across the surface of the molecule, causing the Xe-F bonds to adjust accordingly. This process, often termed pseudorotation, involves the rapid interconversion between eight equivalent C₃ᵥ structures through C₂ᵥ transition states.[8]

The energy barrier for this interconversion is very small. High-level calculations have shown that the perfect octahedral (Oₕ) structure is a saddle point on the potential energy surface, acting as a transition state only slightly higher in energy than the C₃ᵥ ground state.[8][13] Because this energy barrier is comparable to the available thermal energy at room temperature, the molecule is constantly in motion, averaging its structure over time.[12] This dynamic behavior explains why molecular beam experiments measure a near-zero dipole moment; the dipole moments of the individual distorted structures average out to zero on the timescale of the measurement.[8]

// Nodes to define the energy levels Oh [pos="2,2!", label="Oₕ (Saddle Point)\nΔE ≈ 1.80 kcal/mol"]; C2v [pos="3.5,1.25!", label="C₂ᵥ (Transition State)\nΔE ≈ 1.08 kcal/mol"]; C3v_1 [pos="1,0!", label="C₃ᵥ (Minimum)\nΔE = 0 kcal/mol"]; C3v_2 [pos="5,0!", label="Equivalent C₃ᵥ (Minimum)"];

// Invisible edges to position nodes correctly C3v_1 -> Oh [style=invis]; Oh -> C2v [style=invis]; C2v -> C3v_2 [style=invis];

// Visible, curved edges to represent the pathway edge [style=solid, color="#4285F4", constraint=false, dir=none]; C3v_1 -> Oh [label=" Pseudorotation Pathway", fontcolor="#202124", fontsize=10, splines=curved]; Oh -> C3v_2; C3v_1 -> C2v [color="#EA4335"]; C2v -> C3v_2 [color="#EA4335"];

// Energy axis {rank=same; E_label [label="Relative Energy"];} E_label -> Oh [style=solid, dir=back, arrowhead=normal, color="#202124"]; } Caption: Simplified potential energy surface for XeF₆ pseudorotation.

Experimental Protocols

Studying a highly reactive and corrosive gas like XeF₆ requires specialized experimental techniques to ensure sample integrity and equipment safety.

Gas-Phase Electron Diffraction (GED)

The protocol for GED analysis of a reactive species like XeF₆ involves the following key steps:

-

Sample Handling: XeF₆ is synthesized and handled in a vacuum line using materials resistant to fluorine compounds (e.g., Monel, nickel, or passivated stainless steel).

-

Sample Introduction: The gaseous sample is introduced into the high-vacuum chamber of the diffractometer through a specialized nozzle. This creates a molecular jet that intersects a high-energy electron beam (typically 40-60 keV).[14]

-

Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (historically photographic plates, now often imaging plates or CCDs).

-

Data Analysis: The radially averaged intensity of the diffraction pattern is extracted. After subtracting the atomic scattering background, the remaining molecular scattering signal is isolated.[7] This signal is then Fourier transformed to generate a radial distribution curve, which shows the probabilities of finding different internuclear distances in the molecule.[7] Structural parameters (bond lengths, bond angles, and vibrational amplitudes) are refined by fitting a theoretical model of the molecule to the experimental data. For fluxional molecules like XeF₆, this requires complex models that account for large-amplitude motions.

Matrix Isolation Vibrational Spectroscopy

To study the vibrational modes of XeF₆ without the complications of rotational structure and fluxionality at room temperature, matrix isolation is employed, particularly for IR spectroscopy.

-

Matrix Preparation: A gaseous sample of XeF₆ is mixed with a large excess of an inert gas (the matrix), such as argon or neon, in a specific ratio (e.g., 1:1000).[13][15]

-

Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[13][15]

-

Isolation: As the inert gas solidifies on the window, individual XeF₆ molecules are trapped and isolated within the solid matrix. This prevents molecular rotation and freezes the molecule into its lowest-energy conformation (the C₃ᵥ ground state).[3][13]

-

Spectroscopy: An IR beam is passed through the matrix-isolated sample, and an absorption spectrum is recorded.[16] The resulting spectrum shows sharp vibrational bands corresponding to the fundamentals, overtones, and combinations of the trapped C₃ᵥ conformer, allowing for a much clearer assignment of vibrational modes than is possible in the gas phase.[3]

Summary of Quantitative Data

Computational and experimental studies have provided key quantitative data on the energetics and structure of XeF₆.

| Study Type | Method | Structure | Relative Energy (kcal/mol) | Reference |

| Computational | CCSD(T)-F12b | C₃ᵥ | 0.00 | [8] |

| Computational | CCSD(T)-F12b | C₂ᵥ (TS) | 1.08 | [8] |

| Computational | CCSD(T)-F12b | Oₕ (Saddle Point) | 1.80 | [8] |

| Table 3: Calculated Relative Energies of XeF₆ Conformers. |

Conclusion

The lone pair in this compound is unequivocally stereochemically active, but its effect is profoundly dynamic. Simple VSEPR theory provides a starting point but is insufficient to describe the molecule's behavior. A combination of gas-phase electron diffraction, vibrational spectroscopy, and high-level computational chemistry has revealed that XeF₆ is a highly fluxional molecule. In the gas phase, it exists not as a single static structure but as a dynamic ensemble of interconverting C₃ᵥ conformers. The lone pair rapidly moves across the molecule via a process of pseudorotation, with the perfect octahedron representing a low-energy barrier to this rearrangement. This dynamic nature, a direct consequence of the stereochemically active lone pair on a shallow potential energy surface, is the defining feature of XeF₆'s structure and reactivity.

References

- 1. blog.truegeometry.com [blog.truegeometry.com]

- 2. On-line hydrogen gas detection using Raman spectroscopy - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactive Noble-Gas Compounds Explored by 3D Electron Diffraction: XeF2-MnF4 Adducts and a Facile Sample Handling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Let’s understand the Hybridization of XeF6 (this compound) along with XeF6 Geometry and Bond angles. [allen.in]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. researchgate.net [researchgate.net]

- 8. info.ornl.gov [info.ornl.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Matrix-Isolation and Quantum-Chemical Analysis of the C3v Conformer of XeF6, XeOF4, and Their Acetonitrile Adducts. | Semantic Scholar [semanticscholar.org]

- 12. Researchers explore structures of xenon-containing crystallites [techexplorist.com]

- 13. Matrix isolation - Wikipedia [en.wikipedia.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Matrix isolation infrared spectroscopy | NIST [nist.gov]

fluxionality and dynamic behavior of XeF₆ molecules

An In-depth Technical Guide on the Fluxionality and Dynamic Behavior of XeF₆ Molecules

Audience: Researchers, scientists, and drug development professionals.

Abstract

Xenon hexafluoride (XeF₆) is a fascinating molecule that has been the subject of extensive experimental and theoretical investigation for decades. Its structure defies simple models like the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts a distorted octahedron but cannot account for the molecule's highly dynamic nature. This technical guide provides a comprehensive overview of the fluxionality and dynamic behavior of XeF₆, summarizing the key experimental evidence, theoretical models, and quantitative data that collectively describe a molecule in a constant state of intramolecular rearrangement.

The Structural Conundrum of XeF₆

Since its synthesis in 1962, the precise geometry of gaseous, monomeric XeF₆ has been a topic of significant scientific debate.[1] While VSEPR theory correctly predicts a deviation from perfect octahedral (Oₕ) symmetry due to the presence of a stereochemically active lone pair on the central xenon atom, it fails to describe a single, static structure.[1][2] Early experimental work, particularly vibrational spectroscopy and electron diffraction, revealed inconsistencies with any single, rigid geometry, pointing towards a more complex dynamic phenomenon.[3][4] The molecule is now understood to be highly fluxional, meaning it rapidly interconverts between several low-energy structures.[5][6]

Potential Energy Surface and Key Isomers

Theoretical calculations have been crucial in mapping the potential energy surface of XeF₆. These studies have identified three key stationary points corresponding to different symmetries: Oₕ, C₃ᵥ, and C₂ᵥ.[1][7]

-

Oₕ (Octahedral): A perfect octahedron. High-level calculations show this is not the true minimum but a saddle point or a structure with energy very close to the minimum.[8][9]

-

C₃ᵥ: This distorted structure, often described as a capped trigonal prism, is widely considered the ground state or true energy minimum.[1][5] The lone pair is thought to emerge through the center of one of the triangular faces.

-

C₂ᵥ: This structure is a transition state that connects the equivalent C₃ᵥ minima on the potential energy surface.[1]

The energy differences between these conformers are remarkably small, which is the fundamental reason for the molecule's fluxionality.[8][10]

Data Presentation

The following tables summarize the quantitative data from high-level computational studies.

Table 1: Calculated Relative Energies of XeF₆ Conformers

| Level of Theory | E(C₃ᵥ) (kcal/mol) | E(Oₕ) (kcal/mol) | E(C₂ᵥ) (kcal/mol) | Reference(s) |

|---|---|---|---|---|

| SCF | 0.00 | +3.78 | +0.67 | [1] |

| MP2 | 0.00 | +2.01 | +0.29 | [1] |

| CCSD(T)/CBS* | 0.00 | +0.19 | Not reported | [8][9][10] |

| DFT (LDA/NL) | 0.00 | +0.31 | +1.38 | [7] |

Note: In the CCSD(T) study, the Oₕ structure was found to be slightly lower, but the authors noted that with a fully optimized C₃ᵥ geometry, the C₃ᵥ structure would likely become the minimum.[8][10]

Table 2: Calculated Geometric Parameters of XeF₆ Conformers

| Conformer | Parameter | Value | Reference |

|---|---|---|---|

| Oₕ | Xe-F Bond Length | 1.921 Å | [11] |

| F-Xe-F Angle | 90°, 180° | [11] | |

| C₃ᵥ | Xe-F₁ Bond Length (capping) | 1.851 Å | [1] |

| Xe-F₂ Bond Length (prismatic) | 1.913 Å | [1] | |

| F₁-Xe-F₂ Angle | 74.3° | [1] | |

| F₂-Xe-F₂ Angle | 109.1°, 133.5° | [1] | |

| C₂ᵥ | Xe-F Bond Lengths | 1.857 Å, 1.884 Å, 1.928 Å | [1] |

| | F-Xe-F Angles | Various |[1] |

The Mechanism of Fluxionality: Pseudo-rotation

The dynamic behavior of XeF₆ is best described by a process of pseudo-rotation, where the molecule rapidly interconverts between eight equivalent C₃ᵥ minima without the need for bond breaking.[3] This process is facilitated by the very low energy barrier, proceeding through the C₂ᵥ transition state. This rapid rearrangement explains why experiments that probe the molecule on a longer timescale observe an "average" structure that appears nearly octahedral.[12]

The origin of the initial distortion from Oₕ symmetry is attributed to a pseudo-Jahn-Teller effect .[3][13] This effect involves the mixing of the ground electronic state (a₁g HOMO) with a low-lying, energetically close excited electronic state (t₁u LUMO) through a vibrational distortion, which stabilizes the distorted C₃ᵥ geometry.

At extremely low temperatures (below ~20 K), computational studies suggest that the fluxionality persists via quantum mechanical tunneling of the fluorine atoms, allowing the molecule to "jump" between isomeric forms even when thermal energy is insufficient to overcome the small barrier.[14]

Mandatory Visualizations

Caption: Key stationary points on the XeF₆ potential energy surface.

Caption: Interconversion between equivalent C₃ᵥ minima via a C₂ᵥ transition state.

Caption: Workflow combining experimental and theoretical methods.

Key Experimental Protocols and Evidence

Gas-Phase Electron Diffraction

This technique has been paramount in studying the structure of gaseous XeF₆.

-

Methodology: A high-energy beam of electrons is fired through a jet of XeF₆ gas. The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded on a detector. The intensity and radial distribution of this pattern are analyzed to determine the probability of finding atoms at certain distances from each other (e.g., Xe-F and F-F distances).

-

Key Findings: Electron diffraction studies found a mean Xe-F bond length of approximately 1.890 Å.[4][15] Crucially, the analysis of the radial distribution function was incompatible with a rigid octahedral molecule undergoing simple harmonic vibrations.[4][15] The data could only be reconciled with a model of a distorted molecule undergoing large-amplitude bending motions, consistent with the concept of pseudo-rotation.[3]

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of XeF₆ are notoriously complex and provided the earliest evidence against a simple Oₕ structure.

-

Methodology: Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Raman spectroscopy involves scattering monochromatic light (from a laser) off the molecule and analyzing the frequency shift of the scattered light, which also corresponds to vibrational transitions. For a molecule with Oₕ symmetry, the selection rules are very strict: it should have only one IR-active and two Raman-active stretching fundamentals.

-

Key Findings: The observed IR and Raman spectra of XeF₆ show far more bands than allowed for an Oₕ molecule.[1] This indicates that the molecule has a lower symmetry, which lifts the degeneracy of the vibrational modes and relaxes the selection rules. The complexity of the spectra is consistent with a fluxional C₃ᵥ ground state.[3][16]

Electric Field Deflection

-

Methodology: A molecular beam of XeF₆ is passed through an inhomogeneous electric field. If the molecules possess a permanent electric dipole moment, they will be deflected by the field.

-

Key Findings: Experiments found no significant deflection of the XeF₆ beam, suggesting a nonpolar molecule with a dipole moment near zero.[6] This initially seemed to support an Oₕ structure. However, this result is now understood to be a consequence of the rapid pseudo-rotation. The distorted C₃ᵥ structure does have a dipole moment, but it rapidly reorients in space, causing the time-averaged dipole moment measured by the experiment to be effectively zero.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: ¹⁹F and ¹²⁹Xe NMR spectroscopy can provide information about the chemical environment of the nuclei.

-

Key Findings: In the gas phase, NMR studies are challenging but consistent with a fluxional monomer.[17] In solution, however, ¹⁹F and ¹²⁹Xe NMR clearly show that XeF₆ exists as a tetrameric unit, [(XeF₆)₄], where four equivalent xenon atoms are arranged tetrahedrally and surrounded by 24 rapidly exchanging fluorine atoms.[5][11][18]

Conclusion

The dynamic behavior of this compound is a classic example of molecular fluxionality, where the concept of a single, static molecular structure breaks down. A wealth of evidence from electron diffraction, vibrational spectroscopy, and high-level theoretical calculations converges on a model of a molecule with a C₃ᵥ symmetry ground state. This distorted structure is stabilized by the pseudo-Jahn-Teller effect. However, the energy barrier separating equivalent C₃ᵥ minima is so small that the molecule undergoes rapid pseudo-rotation through a C₂ᵥ transition state. This dynamic process results in a time-averaged structure that appears nearly octahedral to many experimental probes, elegantly resolving decades of scientific debate. The continued study of XeF₆ provides deep insights into the subtleties of chemical bonding and molecular dynamics.

References

- 1. crawford.chem.vt.edu [crawford.chem.vt.edu]

- 2. XeF6 Structure | Molecular Geometry And Bond Angles | JEE Main [unacademy.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. halides - What is the molecular structure of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heats of Formation of Xenon Fluorides and the Fluxionality of XeF6 from High Level Electronic Structure Calculations | Journal Article | PNNL [pnnl.gov]

- 10. Heats of formation of xenon fluorides and the fluxionality of XeF(6) from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. Molecular structure of XeF6 [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Bonding and Electronic Structure of Xenon Hexafluoride (XeF₆)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Xenon hexafluoride (XeF₆) represents a fascinating and complex case in the study of chemical bonding and molecular structure. As one of the three known binary fluorides of xenon, its structure has been a subject of considerable scientific debate for decades.[1] Simple predictive models such as Valence Shell Electron Pair Repulsion (VSEPR) theory fail to fully capture the intricacies of its geometry. This guide provides a comprehensive analysis of the electronic structure and bonding in XeF₆, synthesizing data from gas-phase electron diffraction, vibrational spectroscopy, X-ray crystallography, and high-level computational studies. We delve into the failure of VSEPR theory, the concept of a stereochemically active lone pair, the molecule's significant fluxionality, and the critical role of the pseudo-Jahn-Teller effect in determining its ground-state geometry. Furthermore, we explore the dramatic structural differences observed between the gaseous, solution, and solid phases.

The VSEPR Model: A Flawed Starting Point

The VSEPR model provides a preliminary framework for predicting molecular geometry based on minimizing electron pair repulsions. For XeF₆, the central xenon atom has eight valence electrons.[2] Six of these form single covalent bonds with the six fluorine atoms, leaving one lone pair of electrons.[3][4] This results in an AX₆E₁ designation, corresponding to seven electron pairs.

According to VSEPR theory, these seven electron pairs should arrange themselves in a pentagonal bipyramidal geometry to minimize repulsion.[5] This would predict a distorted octahedral molecular shape.[5][6][7] While correctly suggesting a deviation from perfect octahedral symmetry, this simple model is inadequate for several reasons:

-

It cannot precisely predict the nature or magnitude of the distortion.

-

It fails to explain the molecule's highly dynamic and fluxional character.[8][9]

-

It does not account for the subtle energetic balance between different possible distorted geometries.

The commonly cited sp³d³ hybridization scheme, which involves the promotion of xenon's 5p electrons to empty 5d orbitals, is an extension of this localized bonding model.[2][7][10] However, modern computational studies suggest that the involvement of d-orbitals is limited, and a more delocalized molecular orbital approach is necessary for an accurate description.[11][12]

Caption: VSEPR theory's prediction versus the actual fluxional structure of XeF₆.

The Gas-Phase Structure: A Dynamic and Fluxional Molecule

The structure of monomeric, gaseous XeF₆ has been a significant challenge to determine experimentally.[8] Early spectroscopic and electron diffraction studies revealed inconsistencies with a static, regular octahedral (Oₕ) geometry.[13][14][15]

2.1. The Pseudo-Jahn-Teller Effect

The distortion from a perfect octahedron is now understood to be a consequence of the pseudo-Jahn-Teller effect.[13][16][17] In a hypothetical Oₕ geometry, the highest occupied molecular orbital (HOMO) is the non-bonding a₁g orbital (derived primarily from the Xe 5s orbital), and the lowest unoccupied molecular orbitals (LUMO) are the anti-bonding t₁ᵤ orbitals. The energy gap between these orbitals is relatively small.

This small energy gap allows for vibronic coupling: a distortion of the molecule along a t₁ᵤ vibrational mode allows the ground electronic state (A₁g) and the excited electronic state (T₁ᵤ) to mix. This mixing stabilizes the distorted geometry relative to the high-symmetry octahedral structure.[18]

Caption: The pseudo-Jahn-Teller effect stabilizes a distorted XeF₆ geometry.

2.2. A Shallow Potential Energy Surface

High-level computational studies have mapped the potential energy surface of XeF₆, revealing it to be very shallow.[8] The global minimum energy structure is calculated to be a distorted octahedron with C₃ᵥ symmetry, where the lone pair emerges through the center of one of the octahedral faces.[1][13]

However, other structures, such as one with C₂ᵥ symmetry (lone pair emerging from an edge) and the perfect octahedron (Oₕ), are not significantly higher in energy.[1] The Oₕ and C₂ᵥ structures are believed to be transition states connecting equivalent C₃ᵥ minima.[1][13] The energy barrier for interconversion is very low, calculated to be as little as 0.19 kcal/mol between the Oₕ and C₃ᵥ structures in one study.[9][19] This low barrier means that at normal temperatures, the molecule is highly fluxional, rapidly interconverting between these forms in a process known as pseudorotation.[13][16]

Caption: The shallow potential energy surface of XeF₆ allows for rapid pseudorotation.

Structure in Condensed Phases

The electronic structure and bonding of XeF₆ change dramatically in the condensed phases.

-

Solution Phase: In solution, ¹⁹F and ¹²⁹Xe NMR spectroscopy indicates that XeF₆ exists as a tetramer.[8] The structure consists of four equivalent xenon atoms in a tetrahedral arrangement, surrounded by a fluctuating array of 24 fluorine atoms.[8]

-

Solid State: In the solid state, XeF₆ is polymorphic, with at least six known crystalline phases.[20][21] X-ray crystallography reveals that these phases are not composed of discrete XeF₆ molecules. Instead, they are based on ionic associations of square pyramidal XeF₅⁺ cations and F⁻ anions, which associate into tetrameric and hexameric rings.[20][21][22]

Quantitative Data Summary

The following tables summarize key quantitative data for gas-phase XeF₆ derived from experimental and computational studies.

Table 1: Structural Parameters of Gas-Phase XeF₆

| Parameter | Value | Method | Reference(s) |

|---|---|---|---|

| Mean Xe-F Bond Length | 1.890 ± 0.005 Å | Gas Electron Diffraction | [14][15] |

| Bond Angles (Distorted) | 72° and 90° are commonly cited | VSEPR/Computational Models | [3][4][5] |

| Ground State Symmetry | C₃ᵥ | Electron Diffraction/Theory |[1][8] |

Table 2: Relative Energies of XeF₆ Conformers

| Conformer | Relative Energy (kcal/mol) | Status | Method | Reference(s) |

|---|---|---|---|---|

| C₃ᵥ | 0.0 | Minimum Energy | CCSD(T), SCF, MP2 | [1][13][19] |

| Oₕ | ~0.19 | Transition State | CCSD(T) | [19][23] |

| C₂ᵥ | Higher than C₃ᵥ | Transition State | SCF |[1][13] |

Experimental and Computational Protocols

The elucidation of XeF₆'s structure has required a combination of sophisticated experimental and theoretical techniques.

5.1. Gas Electron Diffraction

-

Principle: A high-energy beam of electrons is scattered by a jet of gaseous XeF₆ molecules. The scattered electrons produce a diffraction pattern of concentric rings. The intensity and angular distribution of this pattern depend on the internuclear distances within the molecule.

-

Methodology:

-

A pure sample of XeF₆ (e.g., 99.8% pure) is sublimed and introduced into a high-vacuum chamber through a nozzle.[14][15]

-

An electron beam is directed perpendicular to the gas jet.

-

The resulting diffraction pattern is recorded on a photographic plate or digital detector.[15]

-

The radial distribution function is derived from the diffraction intensities. This function shows peaks corresponding to the various internuclear distances (e.g., Xe-F, F-F).

-

The experimental data is compared against theoretical scattering patterns calculated for various structural models (e.g., Oₕ, C₃ᵥ, C₂ᵥ) that account for large-amplitude vibrations and fluxionality.[14] The analysis for XeF₆ is particularly complex due to the heavy xenon atom and the diffuse nature of the F-F distance peaks, which is direct evidence of a non-rigid, distorted structure.[14][24]

-

5.2. X-ray Crystallography

-

Principle: A beam of X-rays is diffracted by the ordered lattice of atoms in a single crystal. The diffraction pattern is used to determine the electron density map of the unit cell, revealing the precise positions of the atoms.

-

Methodology:

-

Single crystals of XeF₆ are grown, often at low temperatures to isolate a specific polymorph.

-

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are recorded by a detector as the crystal is rotated.

-

The resulting data are processed to determine the unit cell dimensions and space group.

-

The structure is solved and refined to yield the atomic coordinates, bond lengths, and bond angles of the constituent ions (e.g., XeF₅⁺ and F⁻) within the crystal lattice.[20]

-

5.3. Computational Chemistry

-

Principle: The electronic structure and energy of the molecule are calculated by solving approximations to the Schrödinger equation.

-

Methodology:

-

Level of Theory Selection: A variety of methods are used, from Self-Consistent Field (SCF) to more accurate methods that include electron correlation, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)).[1][13][19]

-

Basis Set Selection: A set of mathematical functions (basis set) is chosen to represent the atomic orbitals of Xe and F. Large basis sets are required for accurate results.[1]

-

Geometry Optimization: For a given symmetry (e.g., Oₕ, C₃ᵥ, C₂ᵥ), the computational program systematically adjusts the molecular geometry to find the lowest energy arrangement.[1]

-

Frequency Analysis: A vibrational frequency calculation is performed at the optimized geometry. The presence of one or more imaginary frequencies indicates that the structure is not a true minimum but a transition state.[1][13] Real frequencies confirm a local minimum.

-